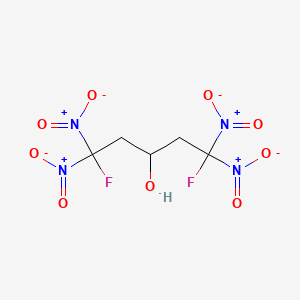
1,5-Difluoro-1,1,5,5-tetranitropentan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Difluoro-1,1,5,5-tetranitropentan-3-ol is a fluoronitroalcohol compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of fluorine and nitro groups, which contribute to its reactivity and stability.
Métodos De Preparación
1,5-Difluoro-1,1,5,5-tetranitropentan-3-ol can be synthesized through the reduction of 1,5-difluoro-1,1,5,5-tetranitropentan-3-one using sodium borohydride (NaBH4) in the presence of boron trifluoride etherate (BF3 etherate) . This method involves the following steps:
- Dissolving 1,5-difluoro-1,1,5,5-tetranitropentan-3-one in an appropriate solvent.
- Adding NaBH4 to the solution.
- Introducing BF3 etherate to facilitate the reduction reaction.
- Isolating and purifying the resulting this compound.
Análisis De Reacciones Químicas
1,5-Difluoro-1,1,5,5-tetranitropentan-3-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents and conditions used.
Substitution: The fluorine and nitro groups can be substituted with other functional groups under specific conditions.
Oxidation: The compound can be oxidized to form higher oxidation state products.
Common reagents used in these reactions include NaBH4 for reduction and various acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,5-Difluoro-1,1,5,5-tetranitropentan-3-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other fluoronitro compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of specialized materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,5-difluoro-1,1,5,5-tetranitropentan-3-ol involves its interaction with molecular targets through its fluorine and nitro groups. These interactions can lead to various chemical transformations, depending on the specific pathways and conditions. The exact molecular targets and pathways are still under investigation, but the compound’s reactivity is primarily attributed to its functional groups.
Comparación Con Compuestos Similares
1,5-Difluoro-1,1,5,5-tetranitropentan-3-ol can be compared with other fluoronitroalcohols, such as:
1,5-Difluoro-3-oxa-1,1,5,5-tetranitropentane: Similar in structure but contains an oxygen atom, which alters its chemical properties and reactivity.
1,1,5,5-Tetranitropentane-3-nitronic acids: These compounds have different functional groups, leading to distinct chemical behaviors.
The uniqueness of this compound lies in its specific combination of fluorine and nitro groups, which confer unique reactivity and stability compared to other similar compounds.
Propiedades
Número CAS |
105660-19-3 |
|---|---|
Fórmula molecular |
C5H6F2N4O9 |
Peso molecular |
304.12 g/mol |
Nombre IUPAC |
1,5-difluoro-1,1,5,5-tetranitropentan-3-ol |
InChI |
InChI=1S/C5H6F2N4O9/c6-4(8(13)14,9(15)16)1-3(12)2-5(7,10(17)18)11(19)20/h3,12H,1-2H2 |
Clave InChI |
HZIYENRFCVPREX-UHFFFAOYSA-N |
SMILES canónico |
C(C(CC([N+](=O)[O-])([N+](=O)[O-])F)O)C([N+](=O)[O-])([N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


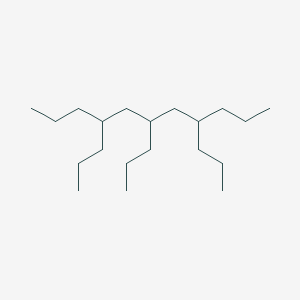
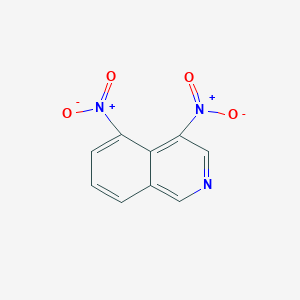
![2-{[(Naphthalen-1-yl)methoxy]methyl}-1,4,7,10-tetraoxacyclododecane](/img/structure/B14330698.png)
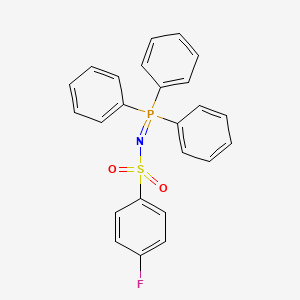
![Phenol, 4-chloro-2-[1-[(4-methylphenyl)imino]ethyl]-](/img/structure/B14330704.png)
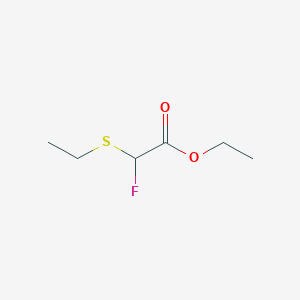
![Pyridine, 4-[1-(3,5-dichlorophenyl)-4,5-dihydro-1H-1,2,3-triazol-5-yl]-](/img/structure/B14330714.png)
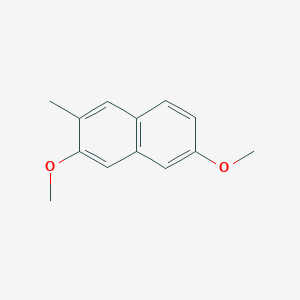
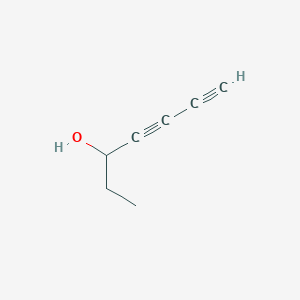
![Butanamide, 2-[[(1,1-dimethylethyl)amino]oxy]-3,3-dimethyl-N-phenyl-](/img/structure/B14330745.png)
![2-[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl]naphthalene](/img/structure/B14330752.png)
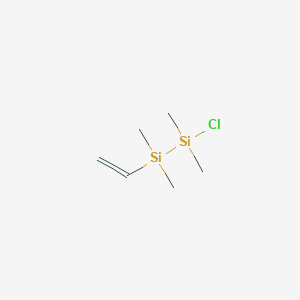
![Trimethyl[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]silane](/img/structure/B14330758.png)
![Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane](/img/structure/B14330760.png)
